molecular formula C17H14ClN3OS B2953695 N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide CAS No. 721409-85-4

N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B2953695
CAS No.: 721409-85-4
M. Wt: 343.83
InChI Key: VZYBLXVUPBXPEH-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline ring, a sulfanyl group, and a chlorophenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of 2-aminobenzamide with carbon disulfide and potassium hydroxide to form the quinazoline-4-thiol intermediate. This intermediate is then reacted with 2-chlorobenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinazoline ring can bind to enzyme active sites or receptor binding pockets, inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(3-chloro-4-methyl-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide
  • N-(4-chloro-3-nitro-phenyl)-2-(pyridin-2-ylsulfanyl)-acetamide

Uniqueness

N-[(2-chlorophenyl)methyl]-2-(quinazolin-4-ylsulfanyl)acetamide stands out due to its unique combination of a quinazoline ring and a sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c18-14-7-3-1-5-12(14)9-19-16(22)10-23-17-13-6-2-4-8-15(13)20-11-21-17/h1-8,11H,9-10H2,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYBLXVUPBXPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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